L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline
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Overview
Description
L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline is a peptide compound composed of seven amino acids: methionine, histidine, leucine, asparagine, threonine, proline, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-leucyl-L-proline: A shorter peptide with similar amino acid composition.
L-Methionyl-L-histidyl-L-threonine: A peptide with a different sequence but containing some of the same amino acids.
L-Methionyl-L-prolyl-L-proline: A peptide with a simpler structure but similar functional groups.
Uniqueness
L-Methionyl-L-histidyl-L-leucyl-L-asparaginyl-L-threonyl-L-prolyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
268218-30-0 |
---|---|
Molecular Formula |
C35H56N10O10S |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H56N10O10S/c1-18(2)13-22(41-31(50)23(14-20-16-38-17-39-20)40-29(48)21(36)9-12-56-4)30(49)42-24(15-27(37)47)32(51)43-28(19(3)46)34(53)44-10-5-7-25(44)33(52)45-11-6-8-26(45)35(54)55/h16-19,21-26,28,46H,5-15,36H2,1-4H3,(H2,37,47)(H,38,39)(H,40,48)(H,41,50)(H,42,49)(H,43,51)(H,54,55)/t19-,21+,22+,23+,24+,25+,26+,28+/m1/s1 |
InChI Key |
HDDQMTDARYLRCM-NPXBQWHTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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